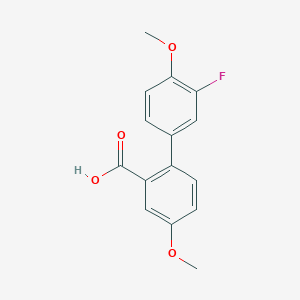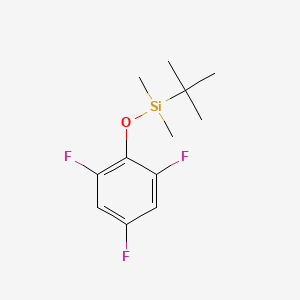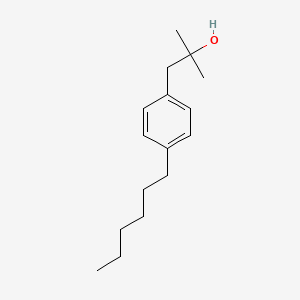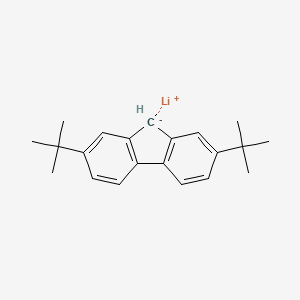
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane, commonly referred to as BPDMS, is an organosilane compound that has become increasingly popular in scientific research due to its wide range of applications. It is a versatile molecule that can be used in a variety of ways, including as a reagent in synthetic chemistry, as a catalyst in organic reactions, and as an additive in biochemistry and physiology experiments. BPDMS has been used in a number of studies to investigate the mechanism of action of various compounds, as well as to understand the biochemical and physiological effects of certain drugs.
科学研究应用
BPDMS has a number of scientific research applications, the most common of which is its use as a reagent in synthetic chemistry. It is commonly used in the synthesis of a variety of compounds, including organosilicon compounds, organometallic compounds, and organophosphorus compounds. In addition, BPDMS can be used as a catalyst in organic reactions, such as the Wittig reaction. It is also used as an additive in biochemistry and physiology experiments, as it can increase the solubility of certain compounds and enhance the reaction rate of certain reactions.
作用机制
The mechanism of action of BPDMS is not fully understood, however, it is believed to be due to its ability to form strong hydrogen bonds with other molecules. It is known to interact with a variety of compounds, including alcohols, amines, and carboxylic acids. It is also known to interact with metal ions, such as sodium and magnesium, which can facilitate the formation of complexes.
Biochemical and Physiological Effects
BPDMS has been shown to have a number of biochemical and physiological effects, the most notable of which is its ability to increase the solubility of certain compounds. This can be beneficial in a number of ways, including improving the absorption of certain drugs and increasing the rate of certain reactions. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to have an inhibitory effect on certain enzymes.
实验室实验的优点和局限性
The use of BPDMS in laboratory experiments has a number of advantages, the most notable of which is its ability to increase the solubility of certain compounds. This can be beneficial in a number of ways, including improving the absorption of certain drugs and increasing the rate of certain reactions. It is also relatively nontoxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of BPDMS in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, its ability to form strong hydrogen bonds with other molecules can lead to the formation of complexes that can interfere with the desired reaction.
未来方向
The use of BPDMS in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. One possible direction is to further investigate its mechanism of action and determine how it interacts with other molecules. Another potential direction is to explore its use as a catalyst in other organic reactions, as well as its potential use in drug delivery systems. In addition, further research could be done to investigate its potential biochemical and physiological effects, as well as its potential applications in biotechnology. Finally, further research could be done to explore its potential use as an additive in other laboratory experiments.
合成方法
BPDMS can be synthesized using a variety of methods, the most common of which is the reaction of dimethylpyrazole and dimethylchlorosilane. This reaction proceeds in the presence of a base, such as sodium hydroxide, and a catalyst, such as a Lewis acid. The reaction yields BPDMS in high yields and purity. Other methods for synthesizing BPDMS include the reaction of dimethylpyrazole and dimethylsilane, as well as the reaction of dimethylpyrazole and dimethyliodosilane.
属性
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4Si/c1-9-7-11(3)15(13-9)17(5,6)16-12(4)8-10(2)14-16/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOHPJSXQXUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(C)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)

![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)







